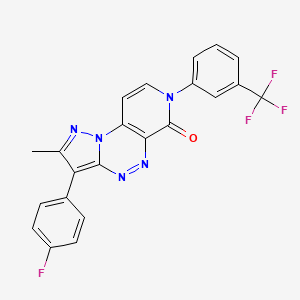
Methyl bis(2,6-dimethoxyphenyl)phosphinite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl bis(2,6-dimethoxyphenyl)phosphinite is an organophosphorus compound that features a phosphinite group bonded to two 2,6-dimethoxyphenyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2,6-dimethoxyphenyl)phosphinite typically involves the reaction of 2,6-dimethoxyphenol with a phosphorus trichloride derivative, followed by methylation. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 2,6-dimethoxyphenol reacts with phosphorus trichloride in the presence of a base to form bis(2,6-dimethoxyphenyl)phosphorochloridite.
Step 2: The phosphorochloridite is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl bis(2,6-dimethoxyphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out under various conditions depending on the desired product.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced during the reaction.
科学的研究の応用
Methyl bis(2,6-dimethoxyphenyl)phosphinite has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic interventions.
作用機序
The mechanism of action of methyl bis(2,6-dimethoxyphenyl)phosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers, forming complexes that exhibit catalytic activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Bis(2,6-dimethoxyphenyl)phosphine: Similar in structure but lacks the methyl group.
Methyl bis(2,6-dimethylphenyl)phosphinite: Similar but with methyl groups instead of methoxy groups on the phenyl rings.
Uniqueness
Methyl bis(2,6-dimethoxyphenyl)phosphinite is unique due to the presence of both methoxy groups and a methyl group, which influence its reactivity and coordination properties. This combination of functional groups makes it a versatile ligand in catalysis and a valuable compound in material science.
特性
CAS番号 |
920271-30-3 |
|---|---|
分子式 |
C17H21O5P |
分子量 |
336.3 g/mol |
IUPAC名 |
bis(2,6-dimethoxyphenyl)-methoxyphosphane |
InChI |
InChI=1S/C17H21O5P/c1-18-12-8-6-9-13(19-2)16(12)23(22-5)17-14(20-3)10-7-11-15(17)21-4/h6-11H,1-5H3 |
InChIキー |
CVYSDMZDPZOYFR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)



![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
